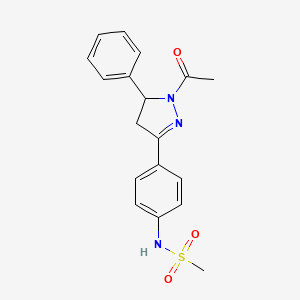

N-(4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group attached to a para-substituted phenyl ring. The core structure includes a dihydro-pyrazole ring with an acetyl group at position 1 and a phenyl group at position 3.

Properties

IUPAC Name |

N-[4-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13(22)21-18(15-6-4-3-5-7-15)12-17(19-21)14-8-10-16(11-9-14)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTOXXIELCYUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.

Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This compound may be studied for its potential biological activity.

Medicine: Research into pyrazole derivatives has shown potential for developing new drugs. The compound's ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: The compound's stability and reactivity make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antiviral Activity

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Structural Features : Substitution of the acetyl group with benzoyl at position 1 and a 2-ethoxyphenyl group at position 5 of the pyrazole ring.

- The 2-ethoxyphenyl substituent may enhance hydrophobic interactions with viral targets compared to the phenyl group in the target compound.

N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Benzenesulfonamide Derivatives with Enzyme Inhibitory Activity

4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide

- Structural Features : Benzenesulfonamide (instead of methanesulfonamide) and a 4-hydroxyphenyl group at position 3 of the pyrazole ring.

- Biological Activity : Exhibited carbonic anhydrase inhibitory activity and variable cytotoxicity depending on the aryl substituent .

- Key Findings : The hydroxyl group enhanced hydrogen bonding with the enzyme active site, while benzenesulfonamide improved solubility compared to methanesulfonamide derivatives.

Halogen-Substituted Analogues

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

- Structural Features : Chlorophenylsulfonyl and 2-fluorophenyl substituents on the pyrazole ring, with ethanesulfonamide replacing methanesulfonamide.

- Key Findings : Halogen substituents (Cl, F) likely increase lipophilicity and binding via halogen bonding. Ethanesulfonamide may alter pharmacokinetics compared to methanesulfonamide .

Data Table: Structural and Functional Comparison

Discussion of Research Methodologies

- Computational Analysis : Molecular docking and MD simulations (e.g., ) were critical in evaluating antiviral candidates. Tools like SHELX and Multiwfn may aid in crystallographic and electronic structure analysis.

- Synthetic Approaches : Compounds in were synthesized and characterized via NMR and HRMS, highlighting the importance of substituent optimization for activity .

Biological Activity

N-(4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological properties including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 316.38 g/mol

- CAS Number : 908588-17-0

1. Antioxidant Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. The presence of the acetyl and phenyl groups enhances the electron-donating ability of the pyrazole ring, contributing to its capacity to scavenge free radicals. A study utilizing molecular docking simulations demonstrated that derivatives of pyrazoles, including this compound, showed promising antioxidant activity through interactions with reactive oxygen species (ROS) pathways .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies indicated that this compound could reduce pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This specific compound was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The structure-activity relationship (SAR) indicates that modifications on the pyrazole ring significantly affect its cytotoxicity against various cancer types .

Case Study 1: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of several pyrazole derivatives using DPPH and ABTS radical scavenging assays. This compound exhibited a scavenging effect comparable to standard antioxidants such as ascorbic acid, highlighting its potential utility in oxidative stress-related conditions.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Standard (Ascorbic Acid) | 95 ± 2.0 | 90 ± 1.5 |

| This compound | 88 ± 1.8 | 85 ± 2.0 |

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment on human monocyte-derived macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels after stimulation with lipopolysaccharides (LPS). This suggests that the compound effectively modulates inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.